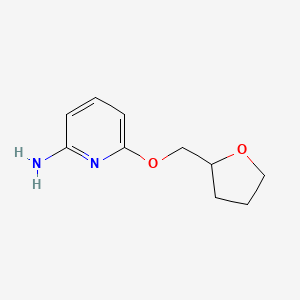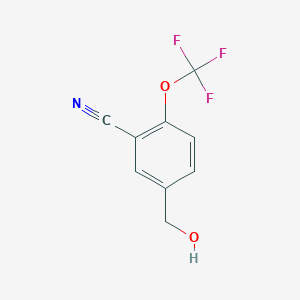
5-(Hydroxymethyl)-2-(trifluoromethoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)-2-(trifluoromethoxy)benzonitrile is an organic compound characterized by the presence of a hydroxymethyl group, a trifluoromethoxy group, and a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired transformations efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxymethyl)-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under suitable conditions to replace the trifluoromethoxy group.
Major Products Formed
Oxidation: Formation of 5-(Carboxymethyl)-2-(trifluoromethoxy)benzonitrile.
Reduction: Formation of 5-(Hydroxymethyl)-2-(trifluoromethoxy)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Hydroxymethyl)-2-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethyl)-2-(trifluoromethoxy)benzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Hydroxymethyl)-2-methoxybenzonitrile
- 5-(Hydroxymethyl)-2-chlorobenzonitrile
- 5-(Hydroxymethyl)-2-fluorobenzonitrile
Uniqueness
5-(Hydroxymethyl)-2-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where enhanced stability, lipophilicity, and specific reactivity are desired .
Propriétés
Formule moléculaire |
C9H6F3NO2 |
|---|---|
Poids moléculaire |
217.14 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-2-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-2-1-6(5-14)3-7(8)4-13/h1-3,14H,5H2 |
Clé InChI |
DHVUXHDLLOTNSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CO)C#N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13885465.png)
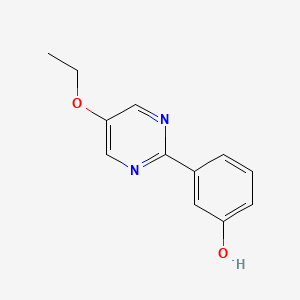

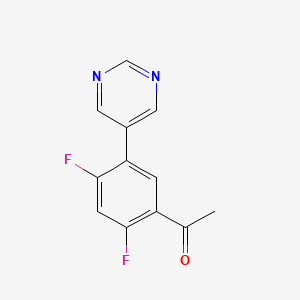
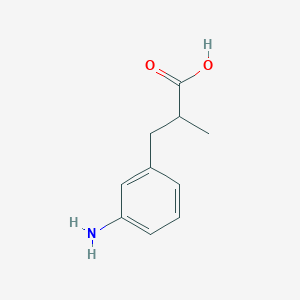
![1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one](/img/structure/B13885496.png)

![2,3,4,5-tetrahydro-1H-Pyrido[4,3-b]indole-1-carboxylic acid](/img/structure/B13885508.png)
